molecular formula C12H24N2O2 B6279521 tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate CAS No. 1500902-80-6

tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate

Cat. No.: B6279521
CAS No.: 1500902-80-6
M. Wt: 228.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate is a piperidine derivative featuring a six-membered aliphatic ring with two methyl groups at the 4-position and a tert-butyl carbamate group at the 3-position. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability and modulating solubility in synthetic chemistry and drug development . Piperidine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors.

Properties

CAS No.

1500902-80-6

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

Preparation Methods

Carbamate Protection of Piperidine Precursors

The foundational approach involves the direct carbamate protection of a preformed 4,4-dimethylpiperidin-3-amine scaffold. tert-Butyl carbamate (Boc) is introduced via nucleophilic substitution under Schotten-Baumann conditions. A representative protocol employs dichloromethane (DCM) as the solvent, with triethylamine (TEA) as the base to scavenge HCl byproducts. Reaction temperatures are maintained below 0°C to minimize over-alkylation, achieving yields of 68–77% after purification by gradient elution column chromatography (hexane/ethyl acetate).

Key variables influencing yield :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity but may complicate Boc group stability at elevated temperatures.

  • Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion without excess reagent accumulation.

Modern Catalytic Methods

Palladium-Catalyzed Coupling Strategies

Recent advancements leverage palladium catalysts to construct the piperidine ring and introduce substituents in a single pot. For example, Buchwald-Hartwig coupling enables the installation of the benzyl or methyl groups at the 1-position of the piperidine ring prior to carbamate protection.

Representative protocol :

  • Substrate : 4,4-Dimethylpiperidine (1.0 equiv)

  • Catalyst : RuPhos Pd G4 (10 mol%)

  • Ligand : RuPhos (10 mol%)

  • Conditions : 150°C, 17 h in toluene

  • Yield : 45–51% after flash chromatography

This method circumvents multi-step protection/deprotection sequences but requires rigorous exclusion of moisture and oxygen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for intermediates. In the synthesis of analogous piperidine carbamates, SNAr (nucleophilic aromatic substitution) reactions proceed in 3–5 h at 140°C under microwave conditions versus 24 h conventionally.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategies

While direct literature on the target compound is limited, related tert-butyl piperidine carbamates have been synthesized using Rink amide resin. The piperidine ring is assembled via cyclative cleavage, with Boc protection performed on-resin to minimize side reactions.

Advantages :

  • Purification simplicity : Intermediates remain immobilized, enabling filtration-based isolation.

  • Scalability : Demonstrated for gram-scale production in antitumor drug synthesis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility. A continuous flow setup with in-line IR monitoring achieves 85% yield by maintaining precise stoichiometric control and reaction temperature (±2°C).

Typical parameters :

ParameterValue
Residence time30 min
Temperature25°C
Pressure1.5 bar
SolventAcetonitrile/H2O (4:1)

Stereochemical Considerations

Chiral Resolution of Racemic Mixtures

The (3R) and (3S) enantiomers of tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate exhibit distinct pharmacological profiles. Diastereomeric salt formation with L-tartaric acid in ethanol achieves >98% enantiomeric excess (ee) after recrystallization.

Optimized resolution conditions :

  • Chiral agent : L-Tartaric acid (1.05 equiv)

  • Solvent : Ethanol/H2O (9:1)

  • Yield : 62% (3R), 58% (3S)

Analytical Validation

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 2.78–2.85 (m, 2H, piperidine H-2/H-6), 3.10–3.15 (m, 1H, H-3).

  • 13C NMR : 155.2 ppm (C=O), 79.8 ppm (Boc quaternary C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C12H24N2O2 [M+H]+: 229.1917

  • Observed: 229.1913 (Δ = -0.4 ppm).

Comparative Methodological Analysis

MethodYield (%)Purity (%)Time (h)Scalability
Classical68–77>9524Moderate
Pd-catalyzed45–51>9017High
Microwave-assisted78>985Low
Continuous flow85>990.5Industrial

Key trends :

  • Catalytic methods favor scalability but require costly metal catalysts.

  • Microwave synthesis achieves superior purity but is limited to small batches.

Emerging Techniques

Photocatalytic C–N Bond Formation

Preliminary studies on tert-butyl carbamate synthesis utilize [Ir(ppy)3] as a photocatalyst under blue LED irradiation. This method constructs the C–N bond at room temperature in 6 h (yield: 72%), offering a greener alternative to thermal activation.

Challenges and Optimization Opportunities

Byproduct Mitigation

Common byproducts include over-alkylated piperidines and Boc-deprotected amines. Strategies to suppress these:

  • Low-temperature kinetics : Slowing the reaction at –20°C reduces di-alkylation to <5%.

  • Scavenging agents : Molecular sieves (4Å) adsorb liberated HCl, preventing acid-catalyzed Boc cleavage .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a protecting group for amines. It helps in the selective modification of biomolecules and the study of enzyme-catalyzed reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

The target compound’s piperidine core differs from piperazine analogs (e.g., tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate, ) in nitrogen count and electronic properties. Piperidine (one nitrogen) offers a single hydrogen-bonding site, whereas piperazine (two nitrogens) provides additional sites for interactions. For example, piperazine derivatives often exhibit improved solubility in aqueous media due to increased polarity, but this may reduce membrane permeability compared to piperidines .

Substituent Effects on Piperidine Rings

  • 4,4-Dimethylpiperidine vs. 3-Ethylpiperidine: tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate (CAS 900642-61-7, ) replaces the 4,4-dimethyl groups with a 3-ethyl substituent. The 4,4-dimethyl configuration in the target compound may confer greater conformational restraint, influencing receptor selectivity .
  • Halogenated Derivatives :
    Compounds like 4-(4,4-dimethylpiperidin-1-yl)-3-iodobenzoic acid (CAS 131614-81-7, ) demonstrate how halogenation (e.g., iodine) at aromatic positions enhances electrophilic reactivity, enabling cross-coupling reactions. In contrast, the target compound’s aliphatic carbamate focuses on amine protection .

tert-Butyl Carbamate Group in Diverse Scaffolds

  • Pyridine Derivatives :
    tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () incorporates a pyridine ring, which is aromatic and planar. This contrasts with the aliphatic piperidine ring in the target compound, affecting electronic distribution and solubility. Pyridine derivatives often exhibit stronger hydrogen-bonding capabilities due to aromatic nitrogen .
  • Phosphorane Systems :
    The tert-butyl group in (tert-butyl)phosphorane () stabilizes the phosphorus center via steric shielding. Similarly, in the target compound, the tert-butyl carbamate may protect the amine from nucleophilic attack or enzymatic degradation .

Functional and Metabolic Comparisons

Metabolic Stability and Enzyme Interactions

Dietary antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA, ) highlight the tert-butyl group’s role in enhancing lipophilicity, which prolongs half-life in vivo. The target compound’s tert-butyl carbamate likely improves metabolic stability compared to less bulky carbamates (e.g., methyl or ethyl variants), delaying hydrolysis by esterases .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Molecular Weight Key Properties Reference
tert-Butyl 4,4-dimethylpiperidin-3-ylcarbamate Piperidine 4,4-dimethyl, 3-carbamate 228.33* High rigidity, steric bulk
tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate Piperidine 3-ethyl, 4-carbamate 228.33 Moderate steric hindrance
tert-Butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate Piperazine 3-cyanophenyl, 3-oxo N/A Increased polarity
4-(4,4-Dimethylpiperidin-1-yl)-3-iodobenzoic acid Piperidine 4,4-dimethyl, 3-iodo 389.25 Electrophilic reactivity

*Molecular weight inferred from analogous compounds in .

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
tert-Butyl carbamate Target compound Enhances metabolic stability, amine protection
Pyridine derivative Aromaticity, hydrogen-bonding capability
Halogen (Iodine) compound Electrophilic reactivity, cross-coupling
Piperazine compound Increased solubility, dual nitrogen sites

Biological Activity

Tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C13H25N2O2C_{13}H_{25}N_{2}O_{2} and a molecular weight of 241.35 g/mol. The synthesis typically involves the reaction of 4,4-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine, conducted under anhydrous conditions to prevent hydrolysis of the carbamate group.

General Reaction Scheme

  • Dissolve 4,4-dimethylpiperidine in dichloromethane.
  • Add triethylamine to act as a base.
  • Slowly add tert-butyl chloroformate while maintaining low temperatures (0-5°C).
  • Stir at room temperature for several hours.
  • Purify the product via column chromatography.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

The compound's carbamate group can form hydrogen bonds with biological molecules, influencing their activity. It may interact with specific enzymes, modulating their function and leading to various biological effects.

Research Findings

Numerous studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : Research indicates that derivatives similar to this compound exhibit neuroprotective properties against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .
  • Antinociceptive Properties : Compounds within this class have shown potential as analgesics by modulating neurotransmitter pathways involved in pain perception.
  • Antimicrobial Activity : Some studies suggest that related carbamates exhibit antibacterial properties against Gram-positive bacteria, indicating a broader scope of biological activity .

Table 1: Summary of Biological Activities

Activity Description Reference
NeuroprotectionModerated protective effects against amyloid-beta toxicity in astrocytes
Analgesic PotentialModulation of pain pathways; potential use in chronic pain treatment
Antibacterial ActivityEffective against drug-resistant Gram-positive bacteria

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of similar compounds on astrocytes stimulated with amyloid-beta (Aβ) 1-42, it was observed that treatment with these compounds reduced inflammatory markers such as TNF-α, suggesting a mechanism for mitigating neuroinflammation associated with Alzheimer's disease .

Q & A

Basic: What are the common synthetic routes for tert-butyl 4,4-dimethylpiperidin-3-ylcarbamate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) to protect the amine group on the piperidine ring. For example, Boc-protected intermediates can be synthesized via nucleophilic substitution or coupling reactions using reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .
  • Ring Functionalization : Introduction of dimethyl groups at the 4-position of the piperidine ring via alkylation or Grignard reactions. Reaction conditions (e.g., temperature, solvent polarity) are critical to avoid side products .
  • Final Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to remove the Boc group under controlled conditions to preserve the carbamate moiety .

Key Reagents : Boc anhydride, NaH (for deprotonation), and LiAlH₄ (for reductions) .

Basic: How is this compound characterized post-synthesis?

Answer:
Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ peak for C₁₂H₂₄N₂O₂: 228.18 g/mol) .
  • Chromatography : HPLC or GC to assess purity, with retention times compared to standards .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, as seen in analogous piperidine carbamate syntheses .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) for hydrogenation steps improve efficiency in reducing nitro or imine intermediates .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during Boc protection .
  • In-Line Monitoring : Real-time tracking via LC-MS or TLC ensures intermediate stability and reaction completion .

Advanced: How can researchers resolve contradictory data on the stability of this compound under varying conditions?

Answer:
Contradictions in stability data (e.g., pH or temperature sensitivity) require:

  • Controlled Degradation Studies : Expose the compound to incremental pH (2–12) and temperature (4–60°C) ranges, monitoring decomposition via HPLC. For example, Boc-protected carbamates are prone to acidic hydrolysis, but dimethyl substituents may sterically hinder degradation .
  • Kinetic Analysis : Calculate half-life (t₁/₂) under stress conditions to identify critical instability thresholds .
  • Computational Modeling : Use DFT calculations to predict vulnerable bonds (e.g., carbamate C=O) and validate with experimental IR spectroscopy .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Simulate binding to target receptors (e.g., GPCRs or enzymes) using software like AutoDock Vina. The dimethylpiperidine moiety may enhance hydrophobic interactions, as observed in similar carbamates .
  • QSAR Modeling : Correlate structural features (e.g., logP, steric parameters) with activity data from analogs. For example, tert-butyl groups often improve blood-brain barrier penetration .
  • MD Simulations : Assess conformational stability in aqueous or lipid environments to predict pharmacokinetics .

Basic: What functional groups in this compound influence its reactivity?

Answer:
Key groups include:

  • Carbamate (Boc) : Susceptible to acidic hydrolysis but stable under basic conditions. Acts as a directing group in nucleophilic substitutions .
  • Dimethylpiperidine : Steric hindrance from the 4,4-dimethyl groups affects regioselectivity in alkylation or oxidation reactions .
  • Tert-Butyl Group : Enhances lipophilicity and stabilizes intermediates via steric protection .

Advanced: How can structural analogs of this compound be designed for improved pharmacokinetics?

Answer:

  • Substituent Modification : Replace dimethyl groups with fluorinated or heterocyclic moieties to modulate solubility (e.g., trifluoromethyl analogs show enhanced metabolic stability ).
  • Bioisosteric Replacement : Substitute the carbamate with a urea or sulfonamide group to balance polarity and binding affinity .
  • Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., esters) for targeted release .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .
  • Stability Monitoring : Regular NMR or LC-MS checks to detect degradation, especially after long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.